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Bezafibrate-d4 chemical structure and molecular weight

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An In-depth Technical Guide to Bezafibrate-d4

This guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of **Bezafibrate-d4**, a deuterated analog of the lipid-lowering agent Bezafibrate. It is intended for researchers, scientists, and drug development professionals who require detailed technical information for experimental design and data interpretation.

Core Chemical and Physical Properties

Bezafibrate-d4 is the tetra-deuterated form of Bezafibrate, where four hydrogen atoms on the chlorobenzoyl ring have been replaced with deuterium.[1][2] This isotopic labeling makes it an ideal internal standard for the quantification of Bezafibrate in biological matrices using mass spectrometry.[1][3] While deuteration can sometimes alter the pharmacokinetic and metabolic properties of a drug, **Bezafibrate-d4** is primarily used as a quantitative tracer in analytical assays.[4]

Table 1: Chemical Identification of Bezafibrate-d4



| Property | Value | Source(s) | |
|-------------------|---|-----------|--|
| Formal Name | 2-[4-[2-[(4-chlorobenzoyl- 2,3,5,6- d4)amino]ethyl]phenoxy]-2 -methyl-propanoic acid | [1] | |
| CAS Number | 1189452-53-6 | [1][3] | |
| Molecular Formula | C19H16D4CINO4 | [1][3] | |

| Synonyms | Benzofibrate-d4 |[1] |

Table 2: Physicochemical Data of **Bezafibrate-d4**

| Property | Value | Source(s) |
|------------------------------|-------------------------------|-----------|
| Formula Weight | 365.8 g/mol | [1][2] |
| Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Formulation | A solid | [1] |
| XLogP3 | 3.8 | [2] |
| Hydrogen Bond Donor Count | 2 | [2][4] |
| Hydrogen Bond Acceptor Count | 4 | [4] |
| Rotatable Bond Count | 7 | [4] |

| Solubility | DMSO: slightly soluble |[1] |

Biological Activity and Mechanism of Action

Bezafibrate, the non-deuterated parent compound, is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[5] It activates PPARα, PPARγ, and



PPAR δ subtypes.[1][5] The activation of PPAR α , in particular, leads to a reduction in triglyceride levels by stimulating fatty acid oxidation in the liver, decreasing the synthesis of very low-density lipoprotein (VLDL), and enhancing the clearance of triglyceride-rich lipoproteins.[5]

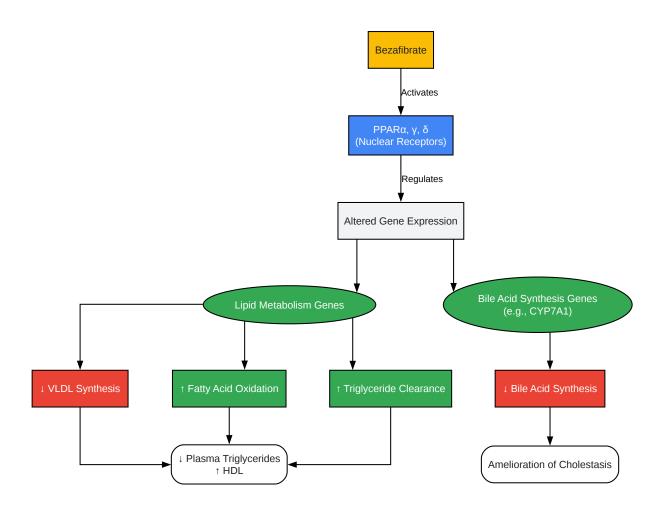
The therapeutic effects of Bezafibrate also involve the downregulation of bile acid synthesis by inhibiting CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis.[6]

Table 3: PPAR Agonist Activity of Bezafibrate (EC50 Values)

| Receptor Subtype | Human EC₅₀ (μM) | Murine EC₅₀ (μM) | Source(s) |
|------------------|-----------------|------------------|-----------|
| PPARα | 50 | 90 | [1][4] |
| PPARy | 60 | 55 | [1][4] |

| PPARδ | 20 | 110 |[1][4] |





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Caption: Bezafibrate's mechanism of action via PPAR activation.

Experimental Protocols

Bezafibrate-d4's primary application is as an internal standard (IS) for the accurate quantification of bezafibrate by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1][3]



This protocol provides a general framework for the analysis of bezafibrate in a biological matrix. Optimization of specific parameters (e.g., gradient, collision energies) is required.

- Preparation of Standards and Quality Controls (QCs):
 - Prepare a primary stock solution of Bezafibrate and a separate primary stock of Bezafibrate-d4 (Internal Standard, IS) in a suitable organic solvent (e.g., Methanol or DMSO).
 - Generate a series of calibration standards by spiking blank plasma with known concentrations of Bezafibrate.
 - Prepare QC samples at low, medium, and high concentrations in the same manner.
- Sample Preparation (Protein Precipitation):
 - Aliquot 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.
 - Add 20 μL of the Bezafibrate-d4 IS working solution (e.g., at 500 ng/mL) to all tubes except for blank controls. Vortex briefly.
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.
 - Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
 - Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - LC System: UPLC system such as an ACQUITY UPLC.[6]
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 μm).
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.



- Gradient: A linear gradient appropriate for separating Bezafibrate from matrix components (e.g., 5% to 95% B over 5 minutes).
- Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., QTRAP 5500).[6]
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both Bezafibrate and Bezafibrate-d4. These must be determined experimentally.
- Data Analysis:
 - Calculate the peak area ratio of the Bezafibrate analyte to the Bezafibrate-d4 IS.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their nominal concentrations.
 - Determine the concentration of Bezafibrate in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.



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Caption: LC-MS/MS workflow for Bezafibrate quantification.

Bezafibrate has been shown to reduce triglyceride levels in an oleic acid-induced hepatocyte model of steatosis.[1][7]

- Cell Culture: Culture HepaRG cells according to standard protocols.
- Induction of Steatosis: Induce lipid accumulation by treating cells with oleic acid (e.g., 200 μM) for 24-48 hours.
- Treatment: Concurrently treat cells with various concentrations of Bezafibrate (e.g., 1-50 μM). A vehicle control (e.g., DMSO) should be included.[1]



- Endpoint Analysis: After treatment, assess intracellular lipid content. This can be done by:
 - Lipid Staining: Using dyes like Oil Red O or Nile Red followed by imaging and quantification.
 - Biochemical Assay: Lysing the cells and measuring intracellular triglyceride levels using a commercial kit.

Bezafibrate has been evaluated in rat models of insulin resistance and dyslipidemia.[1][7]

- Animal Model: Use a relevant rodent model, such as rats fed a high-fructose and high-fat (lard) diet to induce insulin resistance and dyslipidemia.
- Acclimatization and Diet: Acclimatize animals for at least one week before starting the specialized diet. Continue the diet for a period sufficient to induce the desired phenotype (e.g., 4-8 weeks).
- Treatment Administration: Administer Bezafibrate or vehicle control to the animals daily via oral gavage. A clinically relevant dose in mice has been suggested as 10 mg/kg/day.[1][8]
- Monitoring: Monitor body weight, food intake, and relevant physiological parameters throughout the study.
- Endpoint Analysis: At the end of the treatment period, collect blood samples for analysis of plasma VLDL, LDL, triglycerides, and free fatty acids.[1] Tissues such as the liver can be harvested for further analysis (e.g., gene expression, histology).

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